molecular formula C9H9D4N B1149042 4-iso-Propylaniline-2,3,5,6-d4 CAS No. 1219804-95-1

4-iso-Propylaniline-2,3,5,6-d4

Cat. No.: B1149042
CAS No.: 1219804-95-1
M. Wt: 139.2308671
InChI Key:
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Description

4-iso-Propylaniline-2,3,5,6-d4 is a deuterated derivative of 4-propan-2-ylaniline. This compound is characterized by the substitution of hydrogen atoms with deuterium atoms at the 2, 3, 5, and 6 positions on the benzene ring. Deuterium, a stable isotope of hydrogen, imparts unique properties to the compound, making it valuable in various scientific research fields, including drug development and environmental studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-iso-Propylaniline-2,3,5,6-d4 typically involves the deuteration of 4-propan-2-ylaniline. One common method is the catalytic exchange reaction using deuterium gas (D₂) in the presence of a palladium catalyst. The reaction is carried out under high pressure and temperature to ensure complete deuteration of the target positions on the benzene ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized reactors designed to handle high-pressure deuterium gas and ensure efficient catalyst recovery. Quality control measures are implemented to ensure the purity and isotopic enrichment of the final product.

Chemical Reactions Analysis

Types of Reactions

4-iso-Propylaniline-2,3,5,6-d4 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzene ring

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide ions, amines) are employed under controlled conditions

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted aniline derivatives depending on the reagents used

Scientific Research Applications

4-iso-Propylaniline-2,3,5,6-d4 is extensively used in scientific research due to its unique properties:

    Chemistry: It serves as a model compound for studying isotope effects and reaction mechanisms.

    Biology: The compound is used in metabolic studies to trace biochemical pathways.

    Medicine: It is employed in drug development to enhance the stability and efficacy of pharmaceuticals.

    Industry: The compound is used in the synthesis of agrochemicals and other industrial products

Mechanism of Action

The mechanism of action of 4-iso-Propylaniline-2,3,5,6-d4 involves its interaction with specific molecular targets. The deuterium atoms in the compound can influence the rate of chemical reactions, leading to altered metabolic pathways and enhanced stability of the compound. This makes it valuable in drug development, where it can improve the pharmacokinetic properties of pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

    4-Propan-2-ylaniline: The non-deuterated parent compound.

    2,3,5,6-Tetrafluoro-4-propan-2-ylaniline: A fluorinated derivative with different chemical properties.

    2,3,5,6-Tetramethyl-4-propan-2-ylaniline: A methylated derivative with distinct reactivity.

Uniqueness

4-iso-Propylaniline-2,3,5,6-d4 is unique due to the presence of deuterium atoms, which impart distinct kinetic isotope effects and enhance the stability of the compound. This makes it particularly valuable in scientific research and drug development.

Properties

IUPAC Name

2,3,5,6-tetradeuterio-4-propan-2-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N/c1-7(2)8-3-5-9(10)6-4-8/h3-7H,10H2,1-2H3/i3D,4D,5D,6D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRTFPLFDLJYEKT-LNFUJOGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C(C)C)[2H])[2H])N)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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